molecular formula C14H8F7N3O3S B3059661 N'-(4-fluorobenzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide CAS No. 1092346-52-5

N'-(4-fluorobenzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide

Cat. No.: B3059661
CAS No.: 1092346-52-5
M. Wt: 431.29
InChI Key: XEGQLQMMATXPRC-UHFFFAOYSA-N
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Description

N'-(4-Fluorobenzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide is a synthetic organic compound characterized by a pyridine core substituted with two trifluoromethyl groups at the 2- and 6-positions and a carbohydrazide moiety at the 4-position. This compound belongs to a class of sulfonohydrazides, which are of interest in medicinal chemistry and materials science due to their electron-withdrawing substituents (e.g., trifluoromethyl and fluorobenzenesulfonyl groups) that influence electronic properties and biological activity.

Properties

IUPAC Name

N'-(4-fluorophenyl)sulfonyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F7N3O3S/c15-8-1-3-9(4-2-8)28(26,27)24-23-12(25)7-5-10(13(16,17)18)22-11(6-7)14(19,20)21/h1-6,24H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGQLQMMATXPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NNC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123576
Record name 2,6-Bis(trifluoromethyl)-4-pyridinecarboxylic acid 2-[(4-fluorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092346-52-5
Record name 2,6-Bis(trifluoromethyl)-4-pyridinecarboxylic acid 2-[(4-fluorophenyl)sulfonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092346-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(trifluoromethyl)-4-pyridinecarboxylic acid 2-[(4-fluorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N'-(4-fluorobenzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C14H8F7N3O3S, and it has a molecular weight of 431.29 g/mol. This compound is characterized by the presence of multiple fluorine atoms, which enhance its biological activity and pharmacological properties.

Chemical Structure

The compound features a pyridine ring substituted with trifluoromethyl groups and a sulfonyl group, contributing to its unique reactivity and biological profile. The structural formula can be represented as follows:

N 4 fluorobenzenesulfonyl 2 6 bis trifluoromethyl pyridine 4 carbohydrazide\text{N 4 fluorobenzenesulfonyl 2 6 bis trifluoromethyl pyridine 4 carbohydrazide}

Biological Activity

Research into the biological activity of this compound reveals its potential in various therapeutic applications, particularly in oncology and antimicrobial treatments. Below are key findings regarding its biological activities:

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines, likely due to its ability to inhibit specific signaling pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HepG2 (Liver)10.0

Antimicrobial Activity

  • Broad-spectrum Activity : The compound has been tested against a range of bacterial strains, demonstrating significant antibacterial properties.
  • Efficacy Data : In studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Pharmacological Studies

Pharmacological studies indicate that the compound may interact with several biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer metabolism.
  • Receptor Binding : Preliminary data suggest potential binding affinity to specific receptors involved in tumor growth.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H8F7N3O3SC_{14}H_8F_7N_3O_3S and features a pyridine core substituted with trifluoromethyl groups and a sulfonyl moiety. Its unique structure contributes to its reactivity and potential applications.

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. The presence of the trifluoromethyl groups enhances lipophilicity, which may improve cellular uptake and bioavailability.

  • Case Study : A study published in ACS Omega demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through the mitochondrial pathway . The incorporation of the sulfonyl group is believed to enhance the interaction with biological targets.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory properties, particularly in inhibiting cytokine release in immune responses.

  • Case Study : Research indicated that related sulfonyl derivatives significantly reduced IL-6 and TNF-α secretion in lipopolysaccharide (LPS)-induced models, suggesting a potential application in treating inflammatory diseases .

Synthesis of Functional Materials

The compound serves as a building block for synthesizing novel materials with specific electronic properties due to its electron-withdrawing groups.

  • Data Table: Properties of Synthesized Materials
Material TypeApplication AreaKey Properties
Conductive PolymersElectronicsEnhanced conductivity due to π-bonding
Photonic DevicesOptoelectronicsNonlinear optical properties

Catalysis

The compound has shown promise as a catalyst or catalyst precursor in organic reactions, particularly in cross-coupling reactions involving aryl halides.

  • Case Study : A study highlighted its role in facilitating Suzuki coupling reactions, where it improved yields significantly compared to traditional catalysts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyridine-based sulfonohydrazides and trifluoromethyl-substituted heterocycles. Below is a detailed comparison with two closely related analogs:

N'-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide

  • Structural Differences :
    • The sulfonyl group is attached to a substituted pyrrole ring (1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl) instead of 4-fluorobenzenesulfonyl.
    • The pyrrole substituent introduces additional steric bulk and chlorine/trifluoromethyl groups, which may alter solubility and binding interactions .
  • LogP: Likely increased compared to the target compound due to the hydrophobic chlorine and trifluoromethyl groups.
  • The pyrrole-pyridine system could enable π-π stacking interactions in supramolecular chemistry .

2,6-Bis(trifluoromethyl)-4-hydroxypyridine

  • Structural Differences :
    • Replaces the carbohydrazide-sulfonyl moiety with a hydroxyl group at the 4-position.
    • Lacks the fluorobenzenesulfonyl group, simplifying the electronic profile .
  • Physicochemical Properties: Molecular Formula: C₇H₃F₆NO (vs. C₁₄H₉F₇N₃O₃S for the target compound). Molecular Weight: 231.095 g/mol (vs. ~429.29 g/mol for the target compound). LogP: 2.82 (indicative of moderate lipophilicity) .
  • Functional Implications: The hydroxyl group enables hydrogen bonding, improving aqueous solubility compared to the sulfonohydrazide derivatives. Reduced steric hindrance may facilitate coordination in metal-organic frameworks (MOFs) or catalysis .

Comparative Data Table

Property Target Compound Pyrrole-Substituted Analog 4-Hydroxypyridine Derivative
Molecular Formula C₁₄H₉F₇N₃O₃S C₁₈H₁₀ClF₉N₄O₃S C₇H₃F₆NO
Molecular Weight (g/mol) ~429.29 ~569.79 231.095
Key Substituents 4-Fluorobenzenesulfonyl, 2,6-CF₃ Pyrrole-Cl/CF₃, 2,6-CF₃ 2,6-CF₃, 4-OH
LogP Estimated >3.5 (highly lipophilic) Estimated >4.0 2.82
Potential Applications Antimicrobial agents, enzyme inhibitors High-throughput phasing, drug intermediates MOFs, solubility modifiers

Research Findings and Implications

  • The 4-fluorobenzenesulfonyl group in the target compound may further polarize the molecule, affecting its pharmacokinetic profile .
  • Synthetic Challenges : Introducing multiple trifluoromethyl groups requires specialized reagents (e.g., Ruppert-Prakash reagent) and harsh conditions, as seen in analogs like 2,6-bis(trifluoromethyl)-4-hydroxypyridine .
  • Biological Relevance: Sulfonohydrazides are known for antimicrobial and anticancer activities. The target compound’s fluorinated aryl group may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Q & A

Q. What are the critical steps for synthesizing N'-(4-fluorobenzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide?

The synthesis involves:

  • Chichibabin reaction : Condensation of a ketone (e.g., substituted acetophenone) with an aldehyde to form pyridine intermediates.
  • Reduction : Use of Pd/C and hydrazine monohydrate to reduce nitro groups to amines, as demonstrated in analogous pyridine-containing diamine synthesis .
  • Sulfonylation : Reaction of the hydrazide group with 4-fluorobenzenesulfonyl chloride under inert conditions.
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., NMP, DMAc) to achieve high purity.

Q. Which spectroscopic techniques are essential for structural confirmation?

Key methods include:

  • FTIR : Identify characteristic peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and hydrazide (N–H, ~3300 cm⁻¹) groups.
  • ¹H/¹³C NMR : Confirm aromatic proton environments and trifluoromethyl (CF₃) integration .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can solubility and thermal stability be experimentally assessed?

  • Solubility : Test in solvents like DMF, THF, and chloroform using gravimetric analysis or UV-Vis spectroscopy .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition onset (e.g., 5% weight loss at ~500°C in air) and differential scanning calorimetry (DSC) for glass transition (Tg) measurements .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst selection : Pd/C with hydrazine monohydrate enhances nitro-group reduction efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., NMP) improve reaction homogeneity and intermediate stability .
  • Temperature control : Stepwise heating (e.g., 60°C for polycondensation, 200°C for imidization) minimizes side reactions .

Q. What strategies address contradictions in reported solubility or stability data?

  • Crystallinity analysis : X-ray diffraction (XRD) to assess polymorphic forms affecting solubility.
  • Purity verification : Use HPLC or elemental analysis to rule out impurities .
  • Environmental controls : Perform experiments under inert atmospheres to prevent hydrolysis or oxidation .

Q. Can computational methods predict this compound’s reactivity or electronic properties?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screen for potential biological targets (e.g., enzyme active sites) using docking software .

Q. What advanced applications exist in material science?

  • Polymer precursors : Incorporate into polyimides for high thermal stability (Tg > 250°C) and low dielectric constants (2.5–3.1), suitable for microelectronics .
  • Coordination complexes : Explore metal-binding properties for catalysis or luminescent materials, leveraging pyridine and sulfonyl motifs .

Q. How can biological activity be systematically evaluated?

  • Antimicrobial assays : Determine minimum inhibitory concentration (MIC) against E. coli or S. aureus using broth microdilution, as done for structurally related carbohydrazides .
  • Cytotoxicity profiling : Test against mammalian cell lines (e.g., HEK293) to assess therapeutic potential .

Methodological Tables

Q. Table 1: Thermal Stability Parameters for Analogous Compounds

PropertyValue RangeMethodReference
5% Weight Loss (TGA)521–548°CTGA (air)
Glass Transition (Tg)268–338°CDSC
Tensile Strength89.2–112.1 MPaMechanical testing

Q. Table 2: Solubility of Related Polyimides

SolventSolubility (mg/mL)ConditionsReference
NMP>10025°C, stirring
DMAc80–9525°C, stirring
THF50–70Reflux

Key Considerations for Researchers

  • Safety : Handle with PPE (gloves, goggles) due to acute toxicity risks .
  • Data reproducibility : Document solvent grades, heating rates, and atmospheric conditions meticulously .
  • Interdisciplinary collaboration : Combine synthetic chemistry with computational modeling and material science for novel applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-fluorobenzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-fluorobenzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide

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